3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-7-ethyl-6-methylpyrazole with a suitable aldehyde or ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form hydrides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and phosphine ligands are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with an aryl boronic acid can produce a biaryl compound .
Scientific Research Applications
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation and cancer progression.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Biological Studies: It has been used as a probe to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation . The compound’s fluorescent properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
7-Trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one: Exhibits similar chemical reactivity and applications in medicinal chemistry.
Uniqueness
3-Bromo-7-ethyl-6-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile functionalization through substitution reactions, and its ethyl and methyl groups contribute to its lipophilicity and bioavailability .
Properties
Molecular Formula |
C9H10BrN3O |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-7-ethyl-6-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10BrN3O/c1-3-7-5(2)9(14)12-8-6(10)4-11-13(7)8/h4H,3H2,1-2H3,(H,12,14) |
InChI Key |
XIWUCGRXQVPWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC2=C(C=NN12)Br)C |
Origin of Product |
United States |
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